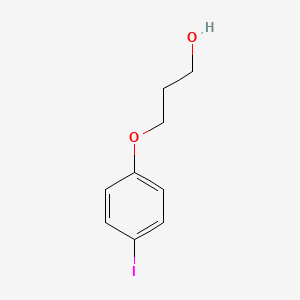

3-(4-Iodophenoxy)propan-1-ol

Overview

Description

“3-(4-Iodophenoxy)propan-1-ol” is a haloalkoxy compound. It has a molecular weight of 262.09 . It is also known as 4-(2-Hydroxypropyl)phenyl iodide.

Synthesis Analysis

The synthesis of “this compound” can be achieved by the reaction of phenol with 1,3-dichloropropane followed by treatment with sodium iodide. In one study, a yield of 55.49% was reported .Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-iodophenyl)-1-propanol . The InChI code is 1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature, with a melting point of 38-40°C . It has a molecular weight of 298.09 g/mol and a density of 1.75 g/cm³. It is soluble in some organic solvents like ethanol, methanol, and acetone.Scientific Research Applications

Synthesis and Characterization

- Novel peripherally tetra-substituted metal-free and metallophthalocyanines have been synthesized using derivatives of 3-(4-Iodophenoxy)propan-1-ol. These compounds were characterized by various spectroscopic methods and studied for their aggregation behaviors in different solvents and concentrations (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

Antimicrobial and Antiradical Activities

- A series of compounds related to this compound were tested for their antimicrobial and antioxidant activities. These activities were compared with those of certain beta-blocker types, highlighting the potential biological applications of these compounds (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Photophysical Properties for Biomarker Development

- Derivatives of this compound, synthesized from cardanol and glycerol, have been investigated for their potential as fluorescent biomarkers, useful in biodiesel quality control. These compounds showed low acute toxicity to various biological models, suggesting their safe use in environmental exposure (Pelizaro et al., 2019).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research on beta-adrenoceptor blocking agents revealed the cardioselectivity of certain this compound derivatives. These findings can inform the development of more targeted pharmaceutical agents (Rzeszotarski et al., 1979).

Mechanism of Action

Target of Action

The primary target of 3-(4-Iodophenoxy)propan-1-ol is the β-adrenoceptors in myocardial membranes . These receptors play a crucial role in regulating the heart’s function, including heart rate and force of contraction.

Mode of Action

This compound interacts with its targets by binding to the β-adrenoceptors. The binding of this compound to the receptors has been observed in pharmacological experiments with guinea-pig myocardial membrane preparations . This interaction results in a shift in the concentration-response line of orciprenaline, a non-selective beta-adrenergic agonist, on guinea-pig isolated tracheal and atrial preparations .

Biochemical Pathways

It is known that the compound’s interaction with β-adrenoceptors can influence the signaling pathways associated with these receptors, potentially affecting heart function .

Pharmacokinetics

The compound’s structure suggests that it may be metabolized similarly to other alcohols, such as propan-1-ol

Result of Action

The binding of this compound to β-adrenoceptors can influence the function of these receptors, potentially affecting heart rate and contraction force . .

properties

IUPAC Name |

3-(4-iodophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDGCPCATVZQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

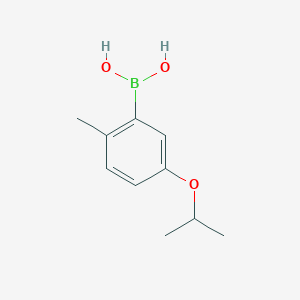

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.